6-Chloronaphthalene-1,2-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5ClO2 |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
6-chloronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5ClO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H |
InChI Key |
URZTWCVYUIIMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2=O)C=C1Cl |
Origin of Product |
United States |
Reaction Chemistry and Transformation of 6 Chloronaphthalene 1,2 Dione
Redox Chemistry of Naphthalene-1,2-diones
The redox chemistry of quinones is fundamental to their function in various chemical and biological systems. Naphthalene-1,2-diones, as members of the o-quinone family, undergo reversible reduction by accepting electrons, which can proceed through either single-electron or two-electron pathways. researchgate.netjackwestin.com
The addition of a single electron to a naphthalene-1,2-dione molecule results in the formation of a semiquinone radical anion. libretexts.org This species is a resonance-stabilized radical, where the negative charge and the unpaired electron are delocalized across the oxygen atoms and the aromatic system. libretexts.org The formation of these relatively stable semiquinone radicals is a key step in many quinone-mediated electron transfer chains. libretexts.orgresearchgate.net The stability of the semiquinone intermediate is influenced by factors such as the solvent and the presence of counter-ions. The single-electron reduction potential is a critical parameter that quantifies the thermodynamic facility of this process. researchgate.netnih.gov
| Process | Reactant | Product(s) | Key Features |
| Single-Electron Transfer | Naphthalene-1,2-dione | Semiquinone Radical Anion | Formation of a resonance-stabilized radical anion. libretexts.org |
| Two-Electron Transfer | Naphthalene-1,2-dione | Naphthalene-1,2-diol (Catechol) | Involves a dianion intermediate; coupled with two protons in protic media. jackwestin.comnih.gov |
Nucleophilic Addition Reactions
The electron-deficient nature of the α,β-unsaturated carbonyl system in 6-chloronaphthalene-1,2-dione makes it susceptible to attack by nucleophiles. The reaction can proceed through two primary pathways: direct addition to a carbonyl group (1,2-addition) or addition to the conjugated system (1,4-conjugate addition). nih.gov
In a 1,2-addition reaction, a nucleophile attacks one of the electrophilic carbonyl carbons directly. This breaks the C=O π-bond, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields a tertiary alcohol. This pathway is generally favored by "hard" nucleophiles, such as Grignard reagents or organolithium compounds, and under conditions of kinetic control, as the carbonyl carbon is the site of greatest positive charge density.
Conjugate addition, or Michael addition, involves the nucleophilic attack at the β-carbon of the enone system (the C4 position of the naphthalene (B1677914) ring). This is a 1,4-addition across the conjugated system. The attack generates a resonance-stabilized enolate intermediate, which then tautomerizes to the more stable keto form, resulting in the addition of the nucleophile and a hydrogen atom to the ring. This pathway is typically favored by "soft" nucleophiles, such as amines, thiols, and enolates, under conditions of thermodynamic control, as it preserves one of the carbonyl groups and leads to a more stable aromatic product. unibo.itacs.org Studies on o-quinones show that nucleophiles like amines follow this conventional conjugate addition pathway. acs.org
| Reaction Type | Site of Attack | Nucleophile Type (Examples) | Product Type |
| Carbonyl Addition (1,2-Addition) | Carbonyl Carbon (C1 or C2) | Hard Nucleophiles (Grignard Reagents) | Tertiary Alcohol |
| Conjugate Addition (1,4-Addition) | β-Carbon (C4) | Soft Nucleophiles (Amines, Thiols) | Substituted Naphthalenedione |
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom at the 6-position of the naphthalene ring is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.pub The reaction is facilitated by the strong electron-withdrawing effect of the two carbonyl groups of the quinone moiety. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate. masterorganicchemistry.comyoutube.com
The mechanism proceeds in two steps:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the electronegative oxygen atoms of the carbonyl groups. pressbooks.pub
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.
This pathway allows for the synthesis of a variety of substituted naphthalene-1,2-dione derivatives. Strong nucleophiles such as primary and secondary amines, alkoxides, and thiolates can effectively displace the chlorine atom. Research on analogous halo-naphthoquinones demonstrates that reactions with various amines proceed readily to yield aminonaphthoquinones. espublisher.com
| Nucleophile (Example) | Reagents/Conditions | Product |
| Primary Amine (R-NH₂) | Base (e.g., Et₃N), Solvent (e.g., EtOH) | 6-(Alkylamino)naphthalene-1,2-dione |
| Secondary Amine (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., CH₂Cl₂) | 6-(Dialkylamino)naphthalene-1,2-dione |
| Thiolate (RS⁻) | Thiol (RSH) + Base | 6-(Alkylthio)naphthalene-1,2-dione |
| Alkoxide (RO⁻) | Alcohol (ROH) + Base | 6-(Alkoxy)naphthalene-1,2-dione |
Reaction with Sulfur Nucleophiles
The reaction of naphthalene-1,2-diones with sulfur nucleophiles, such as thiols, proceeds readily. While specific studies on this compound are not extensively documented, the reactivity of the parent compound, naphthalene-1,2-dione (NPQ), provides significant insight. The addition of thiols to NPQ follows a Michael-type 1,4-addition mechanism. nih.gov
Research on NPQ has shown that it reacts with various thiols, including 2-mercaptoethanol, cysteine, and glutathione (B108866) (GSH). nih.gov These reactions are typically rapid, with second-order rate constants in the range of 4.9 x 10³ to 1.1 x 10⁴ min⁻¹ M⁻¹ in water. nih.gov The reaction rates are significantly influenced by pH, increasing by two orders of magnitude at near-physiological pH (7.0). nih.gov This pH dependence is attributed to the increased concentration of the more nucleophilic thiolate anion.
The primary products are thioether adducts, which can exist in either a catechol or an o-quinone form. nih.gov The presence of the chloro substituent at the 6-position of the naphthalene ring in this compound is expected to modulate this reactivity, likely increasing the rate of nucleophilic attack due to its electron-withdrawing inductive effect.
Table 1: Reaction of Naphthalene-1,2-dione with Various Sulfur Nucleophiles
| Sulfur Nucleophile | Product Type | Reaction Type |
| 2-Mercaptoethanol | Thioether Adduct | 1,4-Michael Addition |
| Cysteine | Thioether Adduct / p-Iminoquinone | 1,4-Michael Addition (S-attack) / N-attack |
| Glutathione (GSH) | Thioether Adduct | 1,4-Michael Addition |
Reaction with Nitrogen Nucleophiles
The reaction of halogenated naphthoquinones with nitrogen nucleophiles, particularly primary and secondary amines, is a well-established transformation. While direct studies on this compound are limited, the reactions of analogous compounds, such as 2,3-dibromonaphthalene-1,4-dione, provide a useful model. The reaction of this compound with primary amines, like (pyridine-2-yl)methanamine, results in the formation of monosubstituted aminonaphthoquinones. espublisher.com
In these reactions, the amine nitrogen acts as the nucleophile, attacking one of the carbonyl carbons or the carbon-carbon double bond. In the case of halogenated naphthoquinones, nucleophilic substitution of a halogen atom is also a common pathway. For this compound, reaction with a primary amine could potentially lead to the formation of an aminonaphthoquinone derivative. The reaction of cysteine with naphthalene-1,2-dione has been shown to proceed via N-attack to form a purple p-iminoquinone, highlighting the ability of nitrogen nucleophiles to react with this dione (B5365651) system. nih.gov
Table 2: Potential Reactions of this compound with Nitrogen Nucleophiles
| Nitrogen Nucleophile | Expected Product Type |
| Primary Amines (e.g., Alkylamines, Arylamines) | Aminonaphthoquinone |
| Secondary Amines (e.g., Dialkylamines) | Aminonaphthoquinone |
Reaction with Oxygen Nucleophiles
Naphthoquinones can react with oxygen nucleophiles such as water, alcohols, and alkoxides. These reactions often lead to the formation of addition products or, in some cases, degradation of the quinone structure. For instance, in aqueous solutions, cyclohexane-1,2-dione exists in equilibrium with its hydrated form. While specific data for this compound is not available, it is plausible that it would undergo similar hydration in aqueous media.
Reactions with alcohols in the presence of acid or base catalysts can lead to the formation of hemiacetals and acetals. The electron-withdrawing nature of the chloro group in this compound would likely enhance the electrophilicity of the carbonyl carbons, making them more susceptible to attack by oxygen nucleophiles.
Cycloaddition Reactions (e.g., Diels-Alder)
The α,β-unsaturated ketone functionality within this compound allows it to act as a dienophile in Diels-Alder reactions. In a [4+2] cycloaddition, the dione would react with a conjugated diene to form a six-membered ring. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. Therefore, the two carbonyl groups and the chloro substituent on the naphthalene ring system of this compound are expected to make it a reactive dienophile.
While specific examples of Diels-Alder reactions involving this compound are not prominent in the literature, the general principle suggests its potential to form complex polycyclic structures through this pathway. For instance, it could potentially react with dienes such as cyclopentadiene (B3395910) or 1,3-butadiene (B125203) under thermal or Lewis acid-catalyzed conditions.
Explorations of Reaction Mechanisms and Kinetics
The reactions of this compound with nucleophiles are governed by the principles of nucleophilic addition to α,β-unsaturated carbonyl compounds. The primary mechanistic pathway for the addition of soft nucleophiles like thiols is a 1,4-conjugate addition (Michael addition).
Kinetic studies on the parent compound, naphthalene-1,2-dione, reveal that the addition of thiols is a rapid process that follows second-order kinetics. nih.gov The rate is highly dependent on the nucleophilicity of the thiol, which is in turn influenced by the pH of the medium. nih.gov The presence of the chloro group at the 6-position is expected to influence the kinetics of these reactions. Its electron-withdrawing nature should increase the electrophilic character of the dione, leading to an acceleration of the rate of nucleophilic attack compared to the unsubstituted naphthalene-1,2-dione. However, without specific experimental data for this compound, this remains a scientifically grounded prediction.
Advanced Spectroscopic Characterization of 6 Chloronaphthalene 1,2 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the precise structure of a molecule. For 6-Chloronaphthalene-1,2-dione, ¹H NMR would reveal the chemical shifts, coupling constants, and integration of the protons on the aromatic ring, providing insights into their electronic environment and connectivity. Similarly, ¹³C NMR would identify the chemical shifts of each unique carbon atom, including the carbonyl carbons of the dione (B5365651) moiety and the carbons of the chlorinated aromatic ring. This data is crucial for confirming the substitution pattern of the naphthalene (B1677914) core.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibrations of the dione group, typically in the region of 1650-1700 cm⁻¹. Other significant peaks would correspond to the C=C stretching vibrations of the aromatic ring and the C-Cl stretching vibration.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would determine its exact molecular mass, confirming its chemical formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing characteristic losses of fragments such as CO and Cl, which helps in piecing together the molecular structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable crystal of this compound were available, this method would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the connectivity and conformation of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to π→π* and n→π* transitions. The positions and intensities of these absorptions are characteristic of the conjugated naphthoquinone system and are influenced by the presence of the chloro substituent.
Advanced Spectroscopic Techniques and Methodological Refinements
In the absence of standard spectroscopic data, advanced techniques could be employed for the characterization of this compound. These might include two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) to establish detailed connectivity, as well as computational chemistry methods to predict spectroscopic properties (NMR chemical shifts, IR frequencies, etc.). These theoretical calculations could then guide the analysis of any future experimental data.
Due to the current unavailability of specific data for this compound, the detailed research findings and data tables requested in the prompt cannot be generated.
Computational and Theoretical Studies of 6 Chloronaphthalene 1,2 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 6-Chloronaphthalene-1,2-dione. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule's behavior. samipubco.comresearchgate.net These calculations can optimize the molecular geometry, yielding precise data on bond lengths and angles. nih.govuva.es
By solving the Schrödinger equation for the molecule, these methods provide energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). samipubco.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net For this compound, the electron-withdrawing nature of the dione (B5365651) and chloro substituents would be expected to lower the energies of these frontier orbitals compared to unsubstituted naphthalene (B1677914).
Quantum calculations also generate various reactivity descriptors and molecular properties that can be used to predict how the molecule will interact with other chemical species. nih.gov
Table 1: Illustrative Data from Quantum Chemical Calculations This table shows typical parameters obtained from quantum chemical calculations for an organic molecule, illustrating the kind of data generated for this compound.
| Parameter | Description | Predicted Influence on this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. | Lowered by electron-withdrawing groups, indicating reduced nucleophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | Lowered by electron-withdrawing groups, indicating enhanced electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical stability. | A smaller gap suggests higher reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be significant due to the polar C=O and C-Cl bonds. |
| Mulliken Charges | Partial charges assigned to individual atoms in the molecule. | Would show positive charges on carbonyl carbons and negative charges on oxygen and chlorine atoms. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are used to study the physical movements and conformational flexibility of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles vary with time. johannesfeist.eu
For this compound, MD simulations can be used to:
Analyze conformational behavior: Although the naphthalene core is rigid, simulations can model the vibrations of the functional groups.
Study solvation: MD simulations can model how solvent molecules (e.g., water, organic solvents) arrange themselves around the solute, providing insights into solubility and the local solvent structure. elsevierpure.com
Investigate interactions with biomolecules: If studying a potential biological role, MD simulations can model the binding of this compound to a protein's active site, revealing key interactions and the stability of the complex. nih.gov This is crucial for understanding enzyme inhibition or receptor binding mechanisms.
These simulations provide a detailed, atomistic view of molecular behavior that is often inaccessible to experimental techniques alone. arxiv.org
Theoretical Investigations of Regioselectivity and Site-Selectivity
Theoretical calculations are highly effective in predicting and explaining the regioselectivity of chemical reactions, which is the preference for bond-making or breaking at one position over all other possible positions. For a substituted molecule like this compound, predicting the most reactive sites for electrophilic or nucleophilic attack is crucial.
Computational methods, particularly DFT, can be used to model the transition states of different reaction pathways. nih.gov By comparing the activation energies (the energy barriers that must be overcome for a reaction to occur) for attack at different positions on the naphthalene ring, chemists can predict the major product. nih.gov
For this compound, theoretical studies would likely investigate:
Nucleophilic addition: The carbonyl carbons of the dione are expected to be highly electrophilic and thus primary sites for nucleophilic attack.
Electrophilic substitution: The directing effects of the chlorine atom and the dione group on the aromatic ring would determine the preferred site for electrophilic attack. Calculations of intermediate stability (e.g., sigma complexes) would clarify the regiochemical outcome.
These investigations provide a quantitative basis for understanding the electronic factors and steric effects that govern reaction outcomes. nih.gov
Structure-Activity Relationship (SAR) Derivation via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The goal is to develop a model that can predict the activity of new, unsynthesized compounds.
To build a QSAR model for analogs of this compound, a series of derivatives would be synthesized and their biological activity (e.g., IC₅₀ values for enzyme inhibition) measured. nih.gov Then, a wide range of molecular descriptors would be calculated for each molecule using computational software. These descriptors quantify various aspects of the molecule's physicochemical properties.
The final step involves using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical equation that correlates the descriptors with the observed activity. researchgate.netnih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Description |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describe the electronic aspects of the molecule, such as polarity and reactivity. |
| Steric | Molecular Weight (MW), Molar Volume (MV), Surface Area (SAG) | Describe the size and shape of the molecule. researchgate.net |
| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes. |
| Topological | Connectivity indices | Numerical values that describe the branching and connectivity of atoms in the molecule. |
A successful QSAR model can guide the design of more potent and selective compounds by identifying the key molecular features that contribute to the desired biological effect.
In Silico Studies for Reaction Pathway Analysis
In silico studies, meaning "performed on computer or via computer simulation," are used to analyze and predict entire reaction pathways. researchgate.net These computational investigations map out the potential energy surface of a chemical reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.
This type of analysis can:
Elucidate Reaction Mechanisms: By identifying the lowest energy path from reactants to products, computational chemists can propose a detailed, step-by-step mechanism for a reaction.
Calculate Reaction Rates: Using transition state theory, the calculated activation energy (ΔG‡) can be used to estimate the rate constant of a reaction.
For this compound, in silico pathway analysis could be applied to understand its synthesis from precursors, its degradation pathways under various conditions, or its metabolism in a biological system. These studies require significant computational resources but provide a deep understanding of the reaction dynamics. researchgate.net
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict the outcome of chemical reactions. taylorandfrancis.com The theory focuses on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org A chemical reaction is favorable when the interacting orbitals have similar energies and can overlap effectively.
Key principles of FMO theory include:
The HOMO is the orbital most available to act as a nucleophile or electron donor. libretexts.org
The LUMO is the orbital most available to act as an electrophile or electron acceptor. libretexts.org
The energy gap between the interacting HOMO and LUMO determines the reactivity; a smaller gap leads to a more favorable interaction.
For this compound, FMO theory can be used to predict its reactivity:
Reaction with Nucleophiles: A nucleophile will interact with the LUMO of this compound. The shape of the LUMO, which can be visualized using computational software, will show which atoms are most electrophilic and therefore most likely to be attacked. ucsb.edu The carbonyl carbons are expected to have large LUMO coefficients.
Reaction with Electrophiles: An electrophile will interact with the HOMO. The distribution of the HOMO will indicate the most nucleophilic sites on the molecule. ucsb.edu
Cycloaddition Reactions: In reactions like the Diels-Alder reaction, the relative energies of the HOMO and LUMO of the diene and dienophile determine the reaction's feasibility and regioselectivity. wikipedia.org
Table 3: Application of FMO Theory to this compound
| Interaction | Reactant Type | Relevant Orbital on this compound | Predicted Reactive Site |
|---|---|---|---|
| Electrophilic Attack | Electrophile (e.g., NO₂⁺) | HOMO | Aromatic carbon with the largest HOMO lobe. |
| Nucleophilic Attack | Nucleophile (e.g., OH⁻) | LUMO | Carbonyl carbon with the largest LUMO lobe. |
By analyzing the energies and spatial distributions of these frontier orbitals, FMO theory provides a qualitative yet highly insightful framework for understanding chemical reactivity.
Applications of 6 Chloronaphthalene 1,2 Dione in Advanced Organic Synthesis and Materials Science
Role as a Building Block in Complex Molecule Synthesis
6-Chloronaphthalene-1,2-dione serves as a versatile building block in the synthesis of complex molecular architectures. The presence of both an electron-withdrawing chlorine atom and two electrophilic carbonyl groups on the naphthalene (B1677914) scaffold allows for a diverse range of chemical transformations. Synthetic chemists can leverage these features to construct larger, more complex molecules. The reactivity of the dione (B5365651) moiety allows for condensation reactions, while the chloro group can be substituted or participate in cross-coupling reactions, further expanding its synthetic utility.
The general strategy for employing substituted naphthoquinones in complex synthesis often involves a stepwise approach where different parts of the molecule are functionalized sequentially. For instance, the carbonyl groups can be selectively reacted to introduce new stereocenters, and the aromatic ring can be further elaborated through reactions at the chloro-position.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Potential Product |
| Diels-Alder Reaction | Diene | Polycyclic aromatic systems |
| Michael Addition | Nucleophile | Functionalized naphthalene derivatives |
| Wittig Reaction | Ylide | Alkenyl-substituted naphthalenes |
| Cross-Coupling | Boronic acid / Pd catalyst | Aryl-substituted naphthalenes |
Catalytic Applications in Organic Transformations
While the primary role of this compound is often as a reactant or precursor, the broader class of quinones has been explored for its catalytic potential, particularly in oxidation reactions. The ability of quinones to act as redox catalysts is a subject of ongoing research. However, specific catalytic applications of this compound are not extensively documented in current scientific literature. Its potential in this area would likely hinge on its redox properties, which could enable it to facilitate electron transfer processes in certain organic transformations.
Precursor in the Synthesis of Heterocyclic Systems
A significant application of this compound is its use as a precursor for the synthesis of a wide variety of heterocyclic compounds. The adjacent carbonyl groups provide a reactive site for condensation with binucleophiles to form fused heterocyclic rings. For example, reaction with hydrazines can yield pyridazine (B1198779) derivatives, while condensation with diamines can lead to the formation of quinoxaline (B1680401) systems.
The synthesis of nitrogen-containing heterocycles is of particular importance due to their prevalence in pharmaceuticals and biologically active compounds. The chloro-substituent on the naphthalene ring can further influence the electronic properties and reactivity of the resulting heterocyclic system, and can also serve as a handle for subsequent functionalization. For instance, the incorporation of an imidazole (B134444) ring into naphthoquinone structures has been shown to enhance biological potency and selectivity in some contexts. Similarly, the synthesis of triazole-containing naphthoquinones has been explored.
Table 2: Examples of Heterocycle Synthesis from Naphthoquinones
| Binucleophile | Resulting Heterocycle |
| Hydrazine | Pyridazine |
| Phenylhydrazine | Phenylpyridazine |
| o-Phenylenediamine | Quinoxaline |
| Thiourea | Thiazole-fused system |
Development of Novel Polymeric Materials Incorporating Halogenated Naphthalene Moieties
The incorporation of halogenated naphthalene units into polymer backbones can impart desirable properties such as thermal stability, flame retardancy, and specific optoelectronic characteristics. This compound can be considered a potential monomer or a precursor to a monomer for the synthesis of novel polymeric materials. The presence of the chlorine atom allows for its use in polymerization reactions that proceed via cross-coupling mechanisms, such as Suzuki or Stille couplings.
Naphthalene diimide-based π-conjugated polymers are a well-studied class of materials used in organic electronics. While this compound is not a diimide, its naphthalene core suggests its potential utility in creating new conjugated polymers. The dione functionality could also be used to create polymers through condensation polymerization. Copolymers incorporating isoindigo dye with naphthalene have also been synthesized, demonstrating the versatility of the naphthalene unit in polymer chemistry.
Design of Redox-Active Systems for Electrochemical Research
Naphthoquinones are well-known for their redox activity, and this compound is no exception. The quinone moiety can undergo reversible two-electron reduction to the corresponding hydroquinone, proceeding through a semiquinone radical anion intermediate. This redox behavior is central to its application in the design of electrochemical sensors, batteries, and electrocatalytic systems.
The presence of the electron-withdrawing chlorine atom is expected to increase the reduction potential of the quinone system, making it a better electron acceptor compared to the unsubstituted parent compound. The electrochemical properties of naphthoquinone derivatives can be systematically studied using techniques like cyclic voltammetry. The redox potential can be further tuned by chemical modification, as demonstrated in a study of a Ru(II) complex with a naphthoquinone-annelated imidazole ligand, which exhibited proton-responsive redox and luminescent behavior. The interaction of naphthoquinones with thiols can also influence their redox reactions.
Table 3: Redox Potentials of Selected Naphthoquinone Derivatives
| Compound | E° (V vs. SCE) in ACN | Reference |
| 1,2-Naphthoquinone (B1664529) | -0.63 | |
| 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione (HL) | -0.63, -1.30 | |
| RuII(L)(bpy)2 | -1.13 |
Note: The data presented is for related naphthoquinone systems to illustrate the range of redox potentials.
Supramolecular Chemistry and Self-Assembly Studies
The planar aromatic structure of this compound makes it a candidate for studies in supramolecular chemistry and self-assembly. The naphthalene core can participate in π-π stacking interactions, which are a key driving force for the self-organization of aromatic molecules into ordered structures. Furthermore, the carbonyl groups can act as hydrogen bond acceptors, enabling the formation of hydrogen-bonded networks.
The self-assembly of naphthalene derivatives can lead to the formation of various nanostructures, such as nanofibers and nanotwists. The specific morphology of the self-assembled structures can be influenced by factors such as solvent and the presence of other functional groups. The study of how molecules like this compound organize themselves can provide insights into the design of new materials with controlled architectures and functions. The combination of its aromatic nature and polar functional groups offers a platform for creating complex supramolecular systems.
Q & A
Basic Research Questions
Q. How can researchers optimize the laboratory-scale synthesis of 6-Chloronaphthalene-1,2-dione to ensure reproducibility?
- Methodology :
- Conduct factorial design experiments to test variables (e.g., reaction temperature, solvent polarity, catalyst concentration) and identify optimal conditions .
- Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity. Validate synthesis with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
- Include negative controls (e.g., omitting chlorinating agents) to confirm reaction specificity .
Q. What analytical techniques are most effective for characterizing this compound’s stability under varying environmental conditions?
- Methodology :
- Perform accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation.
- Expose the compound to UV light, humidity, and oxidative environments, then quantify degradation products via gas chromatography-mass spectrometry (GC-MS) .
- Compare results to structurally similar chlorinated naphthalenes (e.g., 2-Chloronaphthalene) to infer reactivity patterns .
Q. How should researchers design in vitro toxicity screening assays for this compound?
- Methodology :
- Use human cell lines (e.g., HepG2 for hepatotoxicity, BEAS-2B for respiratory effects) to evaluate cytotoxicity via MTT assays.
- Include dose-response curves spanning 3–5 orders of magnitude. Randomize exposure levels and blind analysts to treatment groups to minimize bias .
- Cross-validate findings with animal models (e.g., rodent alveolar macrophages) to assess interspecies relevance .
Advanced Research Questions
Q. What computational strategies can predict this compound’s metabolic pathways and potential genotoxicity?
- Methodology :
- Employ density functional theory (DFT) to model electron transfer reactions and identify reactive intermediates.
- Use AI-driven platforms like COMSOL Multiphysics to simulate cytochrome P450-mediated metabolism and predict epoxide or quinone formation .
- Validate predictions with Ames tests (bacterial reverse mutation assays) and comet assays for DNA damage .
Q. How can researchers resolve contradictions in existing toxicological data (e.g., conflicting EC50 values across studies)?
- Methodology :
- Conduct meta-analyses to evaluate study quality using risk-of-bias tools (e.g., assess randomization, allocation concealment, outcome reporting) .
- Stratify data by exposure route (inhalation vs. dermal), species, and endpoint (acute vs. chronic).
- Perform sensitivity analyses to identify confounding variables (e.g., impurities in commercial batches) .
Q. What interdisciplinary approaches are critical for elucidating this compound’s environmental fate and bioaccumulation potential?
- Methodology :
- Integrate environmental chemistry (e.g., soil/water partitioning coefficients) with ecotoxicology (e.g., Daphnia magna bioassays).
- Apply isotopic labeling (e.g., ¹⁴C-tracers) to track biodegradation pathways in simulated ecosystems.
- Collaborate with computational chemists to model half-life and biomagnification factors using QSAR models .
Q. How should experimental designs be adapted to address data gaps in long-term carcinogenicity studies?
- Methodology :
- Use a tiered approach: Start with subchronic rodent studies (90-day exposure) to identify target organs, then progress to lifetime bioassays.
- Incorporate genomic endpoints (e.g., RNA-seq for transcriptomic changes, methylation profiling for epigenetic effects).
- Ensure compliance with CERCLA guidelines for health effects assessment, including dose selection aligned with ATSDR’s data prioritization framework .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
